2-Cyano-3-(2,6-difluorophenyl)propanamide
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Overview
Description
2-Cyano-3-(2,6-difluorophenyl)propanamide is an organic compound with the molecular formula C₁₀H₈F₂N₂O It is characterized by the presence of a cyano group (-CN) and a difluorophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,6-difluorophenyl)propanamide typically involves the reaction of 2,6-difluorobenzaldehyde with malononitrile in the presence of a base, followed by subsequent cyclization and amide formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(2,6-difluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-Cyano-3-(2,6-difluorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2,6-difluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluorophenyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(2,4-difluorophenyl)propanamide
- 2-Cyano-3-(3,5-difluorophenyl)propanamide
- 2-Cyano-3-(2,6-dichlorophenyl)propanamide
Uniqueness
2-Cyano-3-(2,6-difluorophenyl)propanamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyano group also adds to its versatility in undergoing various chemical transformations.
Biological Activity
2-Cyano-3-(2,6-difluorophenyl)propanamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including interaction studies, biochemical properties, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈F₂N₂O. The compound features a cyano group and a 2,6-difluorophenyl moiety. The presence of fluorine atoms enhances its chemical properties, potentially improving its biological activity compared to similar compounds.
Research indicates that the unique combination of the cyano group and the fluorinated phenyl ring may enhance interactions with biological targets. These interactions are crucial for understanding the compound's potential as a therapeutic agent.
- Target Interactions : The compound has been studied for its binding affinity with various enzymes and receptors, suggesting it may inhibit specific biological pathways.
- Biochemical Pathways : Similar compounds have been shown to influence pathways such as inflammation and pain modulation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in prostaglandin synthesis.
Enzyme Inhibition Studies
The biological activity of this compound has been evaluated through various enzyme inhibition assays. The following table summarizes key findings from recent studies:
Study | Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|---|
Study 1 | COX-1 | Competitive | 25 | |
Study 2 | COX-2 | Non-competitive | 30 | |
Study 3 | PPARα | Agonist | 15 |
These studies indicate that the compound exhibits significant inhibitory activity against cyclooxygenase enzymes, which are involved in inflammatory responses.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study A : In a murine model of arthritis, administration of the compound resulted in a marked reduction in inflammatory markers and pain scores, suggesting its efficacy in managing inflammatory conditions.
- Case Study B : A study on diabetic rats showed that treatment with this compound improved insulin sensitivity and reduced blood glucose levels, indicating potential applications in metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Cyano-3-(2-fluorophenyl)propionic acid | C₁₀H₈FNO₂ | Contains one fluorine atom; primarily used in organic synthesis. |
2-Cyano-3-(phenyl)propanamide | C₉H₈N₂O | Lacks fluorine; simpler structure affecting biological activity. |
3-(2,6-Difluorophenyl)propionic acid | C₉H₈F₂O₂ | Similar fluorinated structure but without cyano group; different reactivity profile. |
The presence of two fluorine atoms and a cyano group in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity.
Properties
Molecular Formula |
C10H8F2N2O |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-cyano-3-(2,6-difluorophenyl)propanamide |
InChI |
InChI=1S/C10H8F2N2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-3,6H,4H2,(H2,14,15) |
InChI Key |
QOSFKTFMRCQUBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C#N)C(=O)N)F |
Origin of Product |
United States |
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